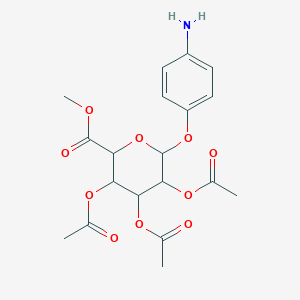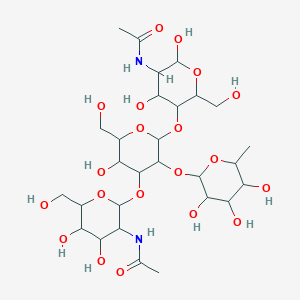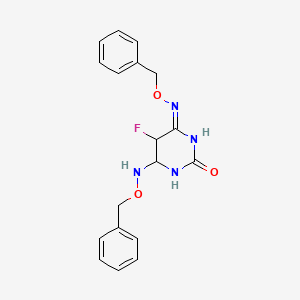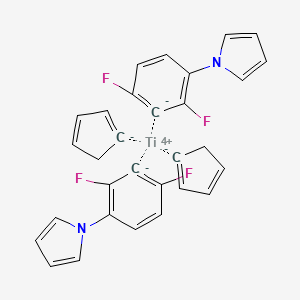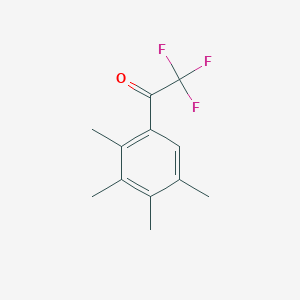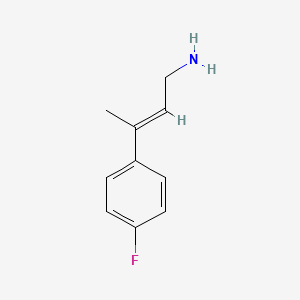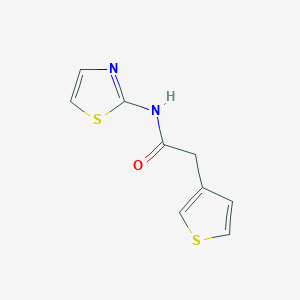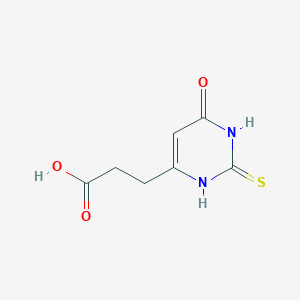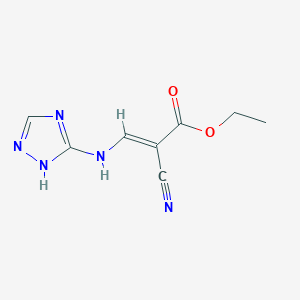
ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate compound, which is then reacted with cyanogen bromide and 3-amino-1,2,4-triazole under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
Ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
Ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate is utilized in various scientific research fields, including:
作用机制
The mechanism of action of ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
相似化合物的比较
Ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(3H-2,3,5-triazolylamino)prop-2-enoate: Similar structure but with a cyano group instead of a nitrilo group.
Ethyl 2-nitrilo-3-(1H-1,2,4-triazolylamino)prop-2-enoate: Similar structure but with a different triazole ring.
The uniqueness of this compound lies in its specific triazole ring and nitrilo group, which confer distinct chemical and biological properties .
属性
分子式 |
C8H9N5O2 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC 名称 |
ethyl (E)-2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-7(14)6(3-9)4-10-8-11-5-12-13-8/h4-5H,2H2,1H3,(H2,10,11,12,13)/b6-4+ |
InChI 键 |
GUPUPEZXSPROOO-GQCTYLIASA-N |
手性 SMILES |
CCOC(=O)/C(=C/NC1=NC=NN1)/C#N |
规范 SMILES |
CCOC(=O)C(=CNC1=NC=NN1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
